molecular formula C13H17N3S B5719306 5-(2-Phenylethyl)-4-propyl-4h-1,2,4-triazol-3-yl hydrosulfide

5-(2-Phenylethyl)-4-propyl-4h-1,2,4-triazol-3-yl hydrosulfide

Cat. No.: B5719306
M. Wt: 247.36 g/mol
InChI Key: KARPAFCPKLMQFH-UHFFFAOYSA-N
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Description

5-(2-Phenylethyl)-4-propyl-4h-1,2,4-triazol-3-yl hydrosulfide is a chemical compound belonging to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a phenylethyl group, a propyl group, and a hydrosulfide group attached to the triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Phenylethyl)-4-propyl-4h-1,2,4-triazol-3-yl hydrosulfide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation and subsequent functional group modifications. The reaction conditions typically involve the use of solvents such as ethanol or dimethylformamide, and catalysts like potassium carbonate or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The process can be optimized by controlling reaction parameters such as temperature, pressure, and reactant concentrations. The use of automated reactors and real-time monitoring systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Phenylethyl)-4-propyl-4h-1,2,4-triazol-3-yl hydrosulfide undergoes various chemical reactions, including:

    Oxidation: The hydrosulfide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The phenylethyl and propyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalysts like palladium on carbon or lithium aluminum hydride are employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazole derivatives depending on the reactants used.

Scientific Research Applications

5-(2-Phenylethyl)-4-propyl-4h-1,2,4-triazol-3-yl hydrosulfide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-(2-Phenylethyl)-4-propyl-4h-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The hydrosulfide group can also interact with thiol-containing proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-Amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl hydrosulfide
  • 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol

Uniqueness

5-(2-Phenylethyl)-4-propyl-4h-1,2,4-triazol-3-yl hydrosulfide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(2-phenylethyl)-4-propyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S/c1-2-10-16-12(14-15-13(16)17)9-8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARPAFCPKLMQFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NNC1=S)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807227
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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